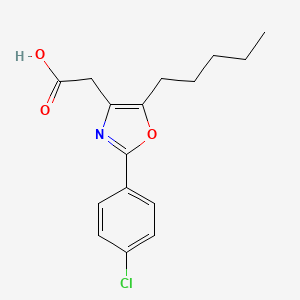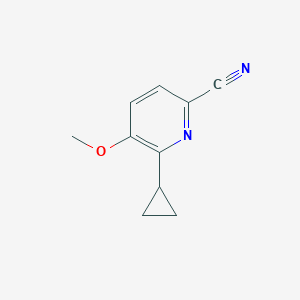
2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid typically involves the reaction of 4-chlorobenzoyl chloride with pentylamine to form an intermediate, which is then cyclized with glycine to produce the desired oxazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorophenyl)-5-pentyloxazol-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Properties
CAS No. |
89006-95-1 |
|---|---|
Molecular Formula |
C16H18ClNO3 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-5-pentyl-1,3-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C16H18ClNO3/c1-2-3-4-5-14-13(10-15(19)20)18-16(21-14)11-6-8-12(17)9-7-11/h6-9H,2-5,10H2,1H3,(H,19,20) |
InChI Key |
SEBUBKBGKGHTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-Methoxy-5-(naphthalene-1-sulfonyl)-phenyl]-piperazine](/img/structure/B8635516.png)




![2-Cyclopropyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B8635566.png)

![3-[3-(Diethylamino)propyl]piperidine](/img/structure/B8635577.png)






